Cas no 889889-06-9 (1,3-Propanediamine, N,N-diethyl-2-methyl-)

1,3-Propanediamine, N,N-diethyl-2-methyl-, is a branched aliphatic diamine featuring both primary and tertiary amine functionalities. This compound is characterized by its dual reactivity, enabling its use as a versatile intermediate in organic synthesis and specialty chemical applications. The presence of the ethyl and methyl substituents enhances steric and electronic effects, influencing its reactivity and selectivity in reactions such as cross-coupling, condensation, or chelation. Its structural properties make it suitable for applications in catalysis, polymer modification, and ligand design. The compound's stability and solubility in common organic solvents further contribute to its utility in industrial and laboratory settings.
1,3-Propanediamine, N,N-diethyl-2-methyl- structure
889889-06-9 structure
Product Name:1,3-Propanediamine, N,N-diethyl-2-methyl-
CAS No:889889-06-9
MF:C8H20N2
MW:144.257802009583
CID:1936102
PubChem ID:20374026
Update Time:2025-10-18

1,3-Propanediamine, N,N-diethyl-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine, N,N-diethyl-2-methyl-
    • DTXSID601272018
    • (3-amino-2-methylpropyl)diethylamine
    • N1,N1-Diethyl-2-methyl-1,3-propanediamine
    • 889889-06-9
    • CS-0298090
    • EN300-6506442
    • SCHEMBL9032477
    • N1,N1-diethyl-2-methylpropane-1,3-diamine
    • Inchi: 1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3
    • InChI Key: WDCCROLLJZMYQF-UHFFFAOYSA-N
    • SMILES: N(CC)(CC)CC(C)CN

Computed Properties

  • Exact Mass: 144.162648646Da
  • Monoisotopic Mass: 144.162648646Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 69.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 29.3Ų

1,3-Propanediamine, N,N-diethyl-2-methyl- Pricemore >>

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